molecular formula C19H21N5 B12263334 N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12263334
M. Wt: 319.4 g/mol
InChI Key: FXYKHOPVFVLQDX-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline or piperidine rings .

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine and pyridine rings may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of quinoxaline, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

N-methyl-N-(1-quinoxalin-2-ylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C19H21N5/c1-23(18-8-4-5-11-20-18)15-9-12-24(13-10-15)19-14-21-16-6-2-3-7-17(16)22-19/h2-8,11,14-15H,9-10,12-13H2,1H3

InChI Key

FXYKHOPVFVLQDX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=N4

Origin of Product

United States

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